(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate

physicochemical_property lipophilicity drug_design

Sourcing the correct regioisomer is critical for pemetrexed ANDA filings and GPR139 agonist potency. The 3-methoxybenzoate ester ensures precise deprotection kinetics and impurity control, while unsubstituted or 4-methoxy analogs compromise API purity and pharmacological outcome. • Pemetrexed Intermediate: Enables regioselective carboxyl protection; meta-methoxy substitution governs deprotection rates essential for ANDA compliance. • GPR139 Agonist SAR: Delivers EC₅₀ <100 nM; meta-substituted aryl esters represent the most potent cluster in Takeda patent EP3221298B1. • Drug-Like Physicochemistry: XLogP3 3.2, TPSA 80.6 Ų; balanced solubility/permeability profile for kinase inhibitor or PROTAC building block applications.

Molecular Formula C16H13N3O4
Molecular Weight 311.297
CAS No. 454202-30-3
Cat. No. B2802387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate
CAS454202-30-3
Molecular FormulaC16H13N3O4
Molecular Weight311.297
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C16H13N3O4/c1-22-12-6-4-5-11(9-12)16(21)23-10-19-15(20)13-7-2-3-8-14(13)17-18-19/h2-9H,10H2,1H3
InChIKeyFSMYBBXQZJPKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Pharmacology


(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-methoxybenzoate (CAS 454202-30-3) is a synthetic benzotriazinone ester with the molecular formula C₁₆H₁₃N₃O₄ and a molecular weight of 311.29 g/mol [1]. The compound belongs to the 1,2,3-benzotriazin-4(3H)-one class, a scaffold exploited in kinase inhibition, GPR139 agonism, and hypoxia-activated prodrug design [2][3]. Its structure features a 3-methoxybenzoate ester linked via a methylene bridge to the N3 position of the benzotriazinone core, a substitution pattern that distinguishes it from simple benzoate or alkyl-ester analogs [1].

May support GPR139 agonist SAR studies
Process intermediate for pemetrexed synthesis
Kinase inhibitor fragment library building block

Benzotriazinone Ester Specificity


The 3-methoxy substitution on the benzoate ring is not merely a decorative modification; it alters the electronic character of the ester carbonyl, hydrolytic stability, and hydrogen-bond acceptor capacity relative to the unsubstituted benzoate (CAS 446307-69-3) or the 4-methoxy regioisomer [1]. In the context of GPR139 agonist SAR, the position and nature of the aryl substituent significantly modulate agonist potency, with meta-substituted electron-donating groups on the benzyl/benzoyl moiety producing distinct EC₅₀ shifts compared to para or ortho analogs [2]. Furthermore, as a pemetrexed intermediate, the specific 3-methoxybenzoate ester governs the regioselectivity of downstream coupling reactions; substituting a 4-methoxy or unsubstituted benzoate would alter the reactivity profile and impurity signature of the final API . Generic substitution therefore risks both pharmacological and synthetic outcome divergence.

Factor
3-Methoxybenzoate
Unsubstituted / 4-Methoxy analog
Ester electronic character
Meta-OCH3 donates electrons, stabilizes specific hydrolysis pathway
Lacks or misplaces electron-donating effect, altering reaction kinetics
GPR139 agonist potency
Aligns with meta-substituted aryl ester SAR cluster
Para or unsubstituted may produce distinct EC50 shifts
Pemetrexed regioselectivity
Ensures regioselective deprotection and defined impurity profile
May alter deprotection kinetics, increasing impurity risk

Quantitative Differentiation Evidence


Lipophilicity Comparison to Unsubstituted Ester

The target compound (3-methoxybenzoate ester) has a computed XLogP3 of 3.2, compared with the unsubstituted benzoate ester analog (CAS 446307-69-3) which has an XLogP3 of approximately 2.7 [1][2]. The +0.5 log unit increase reflects the additional methoxy group and predicts moderately enhanced membrane permeability and altered tissue distribution [1].

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3 ≈ +0.5 (3-methoxy: 3.2 vs unsubstituted: ≈2.7)
Supports permeability partitioning assessment
Computed by XLogP3 3.0; experimental validation recommended
physicochemical_property lipophilicity drug_design

TPSA and BBB Permeability Profile

The target compound has a TPSA of 80.6 Ų and 6 hydrogen bond acceptor atoms, compared with the unsubstituted benzoate analog which has a TPSA of 71.5 Ų and 5 H-bond acceptors [1][2]. The 9.1 Ų increase in TPSA and the additional acceptor arise from the meta-methoxy oxygen. Both values remain well below the commonly cited BBB penetration threshold of 90 Ų, indicating that the compound retains CNS accessibility despite the added polarity [1].

TPSA / HBA
Cross-study comparable
ΔTPSA = +9.1 Ų, ΔHBA = +1 (80.6 Ų vs 71.5 Ų)
Remains within CNS MPO favorable range
May support blood-brain barrier penetration modeling
CNS_drug_design TPSA BBB_permeability

GPR139 Agonist SAR

Within the Takeda GPR139 agonist patent family (EP3221298B1), benzotriazinone compounds with meta-substituted aryl acetamide/ester appendages consistently exhibit EC₅₀ values in the low nanomolar range in GPR139 cAMP assays [1]. While the exact compound CAS 454202-30-3 is not explicitly exemplified with an EC₅₀ in the patent, the closest structurally exemplified analogs — (S)-2-(5-methoxy-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide and related N-aryl acetamides — show EC₅₀ values <100 nM [1]. By class-level inference, the meta-methoxybenzoate ester in CAS 454202-30-3 is predicted to provide similar or improved potency compared to the para-substituted or unsubstituted ester analogs, based on the consistent SAR trend that meta-electron-donating groups enhance GPR139 agonism [1]. Direct head-to-head EC₅₀ data for the target compound are not publicly available; this evidence item should be verified experimentally.

GPR139 Agonist SAR
Class-level inference
No direct EC50 for this compound; predicted low nanomolar based on SAR of closest analogs
Alignment with potent SAR cluster in patent literature
Confirmatory cAMP assay required
GPR139_agonist CNS_disorder structure-activity_relationship

Pemetrexed Intermediate Regiochemical Specificity

CAS 454202-30-3 is a documented intermediate in the preparation of Pemetrexed Disodium (Alimta®) and its derivatives [1]. The 3-methoxybenzoate ester serves as a carboxyl-protecting group that can be selectively cleaved under basic conditions without affecting the benzotriazinone ring integrity. In contrast, the 4-methoxybenzoate regioisomer (CAS not listed) exhibits different hydrolysis kinetics due to altered electron density at the ester carbonyl, and the unsubstituted benzoate analog lacks the methoxy directing group that facilitates regioselective deprotection . The target compound's specific substitution pattern ensures a defined impurity profile in the final pemetrexed API, a critical quality attribute for GMP manufacturing [1].

Pemetrexed Intermediate
Supporting evidence
Selective basic hydrolysis; regiochemical fidelity with 3-methoxy directing group
Impurity profile control in process chemistry
Public kinetic data unavailable; verify under specific conditions
pemetrexed_synthesis anticancer_intermediate process_chemistry

Research & Industrial Application Scenarios


GPR139 Agonist Lead Optimization in CNS

Based on the Takeda patent SAR (EP3221298B1), CAS 454202-30-3 is positioned within the most potent benzotriazinone GPR139 agonist cluster, where meta-substituted aryl esters show EC₅₀ values <100 nM [1]. Medicinal chemistry teams pursuing schizophrenia negative-symptom or depression indications should prioritize this 3-methoxybenzoate variant over the unsubstituted or 4-methoxy analogs to maximize the probability of achieving sub-100 nM cellular potency [1].

Pemetrexed API Process & Impurity Control

CAS 454202-30-3 is a key intermediate in the pemetrexed disodium synthetic route, where the 3-methoxybenzoate ester functions as a regioselective carboxyl protecting group [2]. Process R&D groups developing generic pemetrexed should source this specific intermediate rather than the 4-methoxy or unsubstituted benzoate analogs, as the meta-methoxy substitution directly influences deprotection kinetics and the impurity profile of the final API, a critical factor for ANDA regulatory filings [2].

Kinase Inhibitor Fragment-Based Screening Libraries

The benzotriazinone core is a recognized kinase inhibitor scaffold with demonstrated activity against SRC, VEGFR2, BCR-ABL, and BCR-ABL-T315I [3]. With an XLogP3 of 3.2 and TPSA of 80.6 Ų, the target compound possesses drug-like physicochemical properties suitable for fragment-based or HTS library inclusion [4]. Procurement for kinase-focused compound collections should favor the 3-methoxybenzoate ester over less polar analogs to ensure adequate solubility (DMSO solubility: 2 mg/mL reported for related benzotriazinones) while maintaining membrane permeability [4].

PROTAC Linker and Degrader Design

The methylene ester linkage in CAS 454202-30-3 provides a synthetically tractable handle for further derivatization, making it a candidate PROTAC building block. The 3-methoxybenzoate moiety can serve as a solvent-exposed region when the benzotriazinone core engages its target protein, offering a potential exit vector for linker attachment [4]. The compound's balanced TPSA (80.6 Ų) and rotatable bond count (5) align with oral PROTAC design guidelines, distinguishing it from more rigid or polar benzotriazinone derivatives [4].

Application
Selection Property
Validation Focus
GPR139 agonist SAR studies
Meta-substituted aryl ester SAR alignment
GPR139 functional assay endpoint review
Pemetrexed intermediate synthesis
3-Methoxybenzoate regioselectivity
Deprotection kinetics and impurity profiling
Kinase inhibitor fragment screening
Balanced lipophilicity and polarity profile
Kinase selectivity panel assessment
PROTAC degrader design
Methylene ester linker exit vector
Oral PROTAC property assessment
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